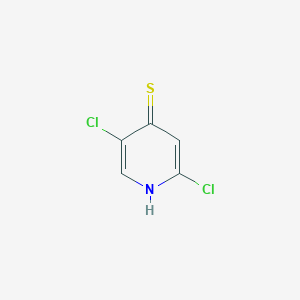

2,5-Dichlor-4-mercaptopyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Dichloro-4-mercaptopyridine (DCMP) is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish crystalline powder that is soluble in water and organic solvents. DCMP has been widely used in scientific research due to its unique properties and potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Quecksilberionen-Detektion

Eine der wichtigsten Anwendungen von 2,5-Dichlor-4-mercaptopyridin ist die Detektion von Quecksilberionen . Die Verbindung wird als Sensormaterial verwendet und auf der Oberfläche einer Goldelektrode dekoriert. Es kann Spuren von Hg2+ sowohl mit Differentialpulsvoltammetrie (DPV) als auch mit elektrochemischer Impedanzspektroskopie (EIS) nachweisen . Der Sensor weist einen breiten Detektionsbereich von 0,01 μg/L bis 500 μg/L mit einer niedrigen Nachweisgrenze (LOD) von 0,002 μg/L durch EIS-Messungen auf .

Umweltüberwachung

Der Quecksilberionensensor mit this compound hat praktische Anwendungen in der Umweltüberwachung . Der Sensor wurde mit Proben von Leitungswasser und Teichwasser validiert, was seine potenzielle Anwendung für die Vor-Ort-Umweltdetektion demonstriert .

Klinische Anwendungen

Der Quecksilberionensensor kann auch für In-vivo-Point-of-Care-Tests in klinischen Anwendungen verwendet werden . Dies macht ihn zu einem wertvollen Werkzeug für die Echtzeitdetektion von Quecksilberionen im menschlichen Körper .

Forschung an selbstorganisierten Monolagen (SAMs)

this compound wird bei der Untersuchung von selbstorganisierten Monolagen (SAMs) auf einer polykristallinen Goldelektrode verwendet . Die Elektrochemie dieser SAMs wird mit zyklischer Voltammetrie untersucht .

Untersuchung der elektrochemischen Aktivität

Die Koordination von Hg2+ mit dem Pyridinstickstoff von this compound erzeugt Veränderungen in der elektrochemischen Aktivität der Elektrodenoberfläche . Diese Eigenschaft wird verwendet, um das elektrochemische Verhalten verschiedener Oberflächen zu untersuchen .

Sensor-Signalverstärkung

Goldnanopartikel (AuNPs) sind über die this compound-Hg-2,5-Dichlor-4-mercaptopyridin-Struktur mit der Sensoroberfläche verbunden, was eine wichtige Rolle bei der Signalverstärkung spielt . Dies erhöht die Empfindlichkeit des Sensors, wodurch er für die Detektion sehr geringer Konzentrationen von Quecksilberionen geeignet ist .

Wirkmechanismus

Target of Action

It is known that mercaptopyridine derivatives, which include 2,5-dichloro-4-mercaptopyridine, are used as effective ligands in the syntheses of transition metal complexes . This suggests that the compound may interact with metal ions or complexes in biological systems.

Mode of Action

Perhalogenated pyridines, a group to which this compound belongs, are highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that 2,5-Dichloro-4-mercaptopyridine may interact with its targets through nucleophilic substitution reactions.

Action Environment

Factors such as the nature of the nucleophile, reaction conditions, and solvent can significantly influence the regiochemistry of reactions involving this compound .

Biochemische Analyse

Biochemical Properties

2,5-Dichloro-4-mercaptopyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to form complexes with metal ions, which can influence its biochemical activity. For instance, it can interact with enzymes that have metal cofactors, potentially inhibiting or modifying their activity. The compound’s thiol group (-SH) is reactive and can form disulfide bonds with cysteine residues in proteins, altering their structure and function .

Cellular Effects

2,5-Dichloro-4-mercaptopyridine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways. Additionally, it can interfere with cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2,5-Dichloro-4-mercaptopyridine involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its thiol group, forming covalent bonds with cysteine residues. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 2,5-Dichloro-4-mercaptopyridine can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dichloro-4-mercaptopyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dichloro-4-mercaptopyridine can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,5-Dichloro-4-mercaptopyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and disruption of normal cellular processes. Threshold effects have also been noted, where a certain dosage level is required to elicit a biological response.

Metabolic Pathways

2,5-Dichloro-4-mercaptopyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors such as NADH and FADH2, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 2,5-Dichloro-4-mercaptopyridine within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of 2,5-Dichloro-4-mercaptopyridine within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

2,5-Dichloro-4-mercaptopyridine can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .

Eigenschaften

IUPAC Name |

2,5-dichloro-1H-pyridine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NS/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDSXURQWYPVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=S)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1804414-12-7 |

Source

|

| Record name | 2,5-dichloropyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2564284.png)

![(2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2564285.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2564286.png)

![(E)-N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2564289.png)

![4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564291.png)

![3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2564295.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2564298.png)

![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)

![N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2564305.png)